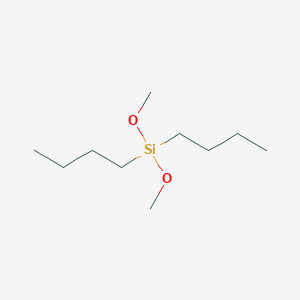

Dibutyldimethoxysilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dibutyl(dimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O2Si/c1-5-7-9-13(11-3,12-4)10-8-6-2/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPENMAABQGWRBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](CCCC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18132-63-3 | |

| Record name | Di-n-butyldimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Hydrolysis Mechanism and Kinetics of Dibutyldimethoxysilane

Abstract

This technical guide provides a comprehensive examination of the hydrolysis and condensation of dibutyldimethoxysilane, a key intermediate in the synthesis of silicone polymers and surface modification agents. Addressed to researchers, scientists, and professionals in drug development, this document delves into the fundamental chemical mechanisms, kinetic principles, and experimental methodologies essential for controlling and characterizing these reactions. By synthesizing established principles of alkoxysilane chemistry with practical, field-proven insights, this guide serves as an authoritative resource for understanding and manipulating the intricate processes that govern the transformation of this compound into functional polysiloxane networks.

Introduction: The Significance of this compound Hydrolysis

This compound ((CH₃)₂(C₄H₉)₂Si(OCH₃)₂) is a dialkoxydialkylsilane that serves as a versatile precursor in materials science and pharmaceutical applications. The transformation of this monomer into larger, functional siloxane structures is initiated by hydrolysis, a chemical reaction where the methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH) upon reaction with water.[1][2] This crucial first step is followed by a series of condensation reactions, where the newly formed silanol groups react with each other or with remaining methoxy groups to form stable silicon-oxygen-silicon (Si-O-Si) bonds, the backbone of silicone polymers.[3]

The controlled hydrolysis and subsequent condensation of this compound are paramount in tailoring the properties of the final material. The kinetics of these reactions dictate the structure of the resulting oligomers and polymers, influencing properties such as molecular weight distribution, degree of cross-linking, and ultimately, the material's mechanical and chemical characteristics. A thorough understanding of the underlying mechanisms and the factors that govern the reaction rates is therefore critical for reproducible and predictable synthesis of advanced materials.

The Core Reaction: Hydrolysis and Condensation Mechanisms

The overall transformation of this compound to a polysiloxane network is a two-stage process: hydrolysis followed by condensation.[4] Both stages can be catalyzed by either acids or bases, with the reaction pathway and rate being highly dependent on the pH of the medium.[5]

Hydrolysis: The Initiating Step

The hydrolysis of this compound proceeds in a stepwise manner, with the two methoxy groups being replaced sequentially by hydroxyl groups:

(CH₃)₂(C₄H₉)₂Si(OCH₃)₂ + H₂O ⇌ (CH₃)₂(C₄H₉)₂Si(OCH₃)(OH) + CH₃OH (CH₃)₂(C₄H₉)₂Si(OCH₃)(OH) + H₂O ⇌ (CH₃)₂(C₄H₉)₂Si(OH)₂ + CH₃OH

The resulting product, dibutylsilanediol, is a key intermediate that readily participates in subsequent condensation reactions.

Under acidic conditions, the hydrolysis mechanism is thought to proceed via a rapid protonation of the oxygen atom in a methoxy group, making it a better leaving group (methanol). This is followed by a nucleophilic attack of a water molecule on the silicon atom.[5][6] This process is consistent with an SN2-type mechanism at the silicon center.[7] The reaction rate is generally fast under acidic conditions.[8]

In the presence of a base, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom. This forms a pentacoordinate silicon intermediate, which then expels a methoxide ion (CH₃O⁻). The methoxide ion is subsequently protonated by water to form methanol. The rate of base-catalyzed hydrolysis is typically slower than acid-catalyzed hydrolysis but faster than at neutral pH.

Condensation: Building the Siloxane Backbone

Once silanol groups are formed, they can undergo condensation reactions to form siloxane bonds. There are two primary condensation pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. (CH₃)₂(C₄H₉)₂Si(OH)₂ + (CH₃)₂(C₄H₉)₂Si(OH)₂ ⇌ (HO)(CH₃)₂(C₄H₉)₂Si-O-Si(C₄H₉)₂(CH₃)₂(OH) + H₂O

-

Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a molecule of methanol. (CH₃)₂(C₄H₉)₂Si(OH)₂ + (CH₃)₂(C₄H₉)₂Si(OCH₃)₂ ⇌ (HO)(CH₃)₂(C₄H₉)₂Si-O-Si(C₄H₉)₂(CH₃)₂(OCH₃) + CH₃OH

These condensation reactions can continue, leading to the formation of linear chains, cyclic structures, and ultimately, a cross-linked polysiloxane network.[9]

Figure 1: Generalized reaction pathway for the hydrolysis and condensation of this compound.

Reaction Kinetics: The Pace of Transformation

The rates of both hydrolysis and condensation are influenced by a multitude of factors, and understanding these is key to controlling the overall process. While specific kinetic data for this compound is not extensively published, the well-studied kinetics of analogous dialkoxydialkylsilanes, such as dimethyldimethoxysilane (DMDMS), provide a robust framework for understanding its behavior.[10][11]

Factors Influencing Reaction Rates

-

pH: This is the most critical factor. The hydrolysis rate is at its minimum around neutral pH (pH 7) and is significantly accelerated by both acidic and basic conditions.[5][12] Acid catalysis generally leads to faster hydrolysis than base catalysis.[13] Conversely, condensation is typically faster under basic conditions.[8]

-

Water Concentration: The concentration of water affects the equilibrium of the hydrolysis reaction. An excess of water drives the reaction towards the formation of silanols.

-

Temperature: As with most chemical reactions, an increase in temperature generally increases the rates of both hydrolysis and condensation.[14] The activation energy for the hydrolysis of alkoxysilanes can vary depending on the specific compound and reaction conditions.[15][16]

-

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of intermediates, thereby affecting the reaction rates.[17]

-

Steric and Inductive Effects: The nature of the alkyl and alkoxy groups attached to the silicon atom plays a significant role. Larger, bulkier alkyl groups, like the butyl groups in this compound, can sterically hinder the approach of the nucleophile (water or hydroxide ion) to the silicon center, potentially slowing down the hydrolysis rate compared to smaller analogues like dimethyldimethoxysilane.[5]

Quantitative Kinetic Data (Analogous Systems)

The following table summarizes representative kinetic data for the hydrolysis of similar alkoxysilanes to provide a quantitative perspective. It is important to note that these values are highly dependent on the specific experimental conditions.

| Silane | Catalyst | Temperature (°C) | Rate Constant (k) | Reference |

| Tetraethoxysilane (TEOS) | HCl | 25 | 4.5 - 65 x 10⁻² M⁻¹min⁻¹ | [13] |

| Tetraethoxysilane (TEOS) | NH₃ | 25 | 1.4 - 8 x 10⁴ s⁻¹ | [13] |

| γ-Glycidoxypropyltrimethoxysilane | (pH 5.4) | 26 | 0.026 min⁻¹ (pseudo-first order) | [14] |

| Dimethyldimethoxysilane (DMDMS) | Alkaline | Not Specified | Rate constants determined by FTIR | [10] |

Experimental Protocols for Studying Hydrolysis

A systematic study of this compound hydrolysis involves careful experimental design and precise analytical monitoring.

Materials and Reagents

-

This compound (high purity)

-

Deionized water

-

Co-solvent (e.g., ethanol, isopropanol, or acetone to ensure miscibility)

-

Acid catalyst (e.g., hydrochloric acid or acetic acid)

-

Base catalyst (e.g., ammonium hydroxide or sodium hydroxide)

-

Deuterated solvents (for NMR studies, e.g., D₂O, CD₃OD)

General Experimental Workflow

-

Solution Preparation: Prepare a solution of this compound in the chosen co-solvent. In a separate container, prepare the aqueous solution with the desired pH by adding the acid or base catalyst.

-

Initiation of Hydrolysis: Combine the silane solution and the aqueous solution at a controlled temperature. The reaction is typically initiated upon mixing.

-

Reaction Monitoring: At specific time intervals, withdraw aliquots of the reaction mixture for analysis.

-

Quenching (if necessary): For certain analytical techniques, it may be necessary to quench the reaction in the aliquot, for example, by neutralizing the catalyst or rapidly cooling the sample.

-

Analysis: Analyze the aliquots using appropriate techniques to determine the concentration of the reactant, intermediates, and products over time.

Figure 2: A typical experimental workflow for studying the hydrolysis of this compound.

Analytical Techniques for Mechanistic and Kinetic Elucidation

Several powerful analytical techniques are employed to unravel the complexities of silane hydrolysis and condensation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for studying these reactions, providing detailed structural and quantitative information.[18]

-

¹H NMR: Can be used to monitor the disappearance of the methoxy protons of the silane and the appearance of methanol protons. This allows for the calculation of the rate of hydrolysis.[14]

-

¹³C NMR: Provides information on the carbon environments and can be used to track the changes in the methoxy and butyl groups during the reaction.

-

²⁹Si NMR: This is arguably the most powerful NMR technique for this application as it directly probes the silicon environment.[19][20] Different silicon species (unhydrolyzed, partially hydrolyzed, fully hydrolyzed, and various condensed species) give rise to distinct signals in the ²⁹Si NMR spectrum, allowing for the identification and quantification of each species throughout the reaction.[21]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for monitoring the progress of hydrolysis and condensation in real-time.[10][9][22]

-

The disappearance of the Si-O-C stretching vibration (around 1080-1100 cm⁻¹) indicates the consumption of the methoxy groups.

-

The appearance of a broad band corresponding to the Si-OH stretching vibration (around 3200-3700 cm⁻¹) signifies the formation of silanol groups.

-

The formation and evolution of the Si-O-Si stretching band (around 1000-1100 cm⁻¹) provides insight into the condensation process.

Conclusion: A Foundation for Controlled Material Synthesis

The hydrolysis of this compound is a fundamental process that underpins its use in the creation of advanced silicone-based materials. While the specific kinetics are influenced by the steric bulk of the butyl groups, the overarching principles of acid and base catalysis, as well as the influence of reaction parameters like pH, temperature, and water concentration, remain consistent with the broader family of alkoxysilanes.

A thorough understanding of the reaction mechanisms and kinetics, facilitated by powerful analytical techniques such as NMR and FTIR spectroscopy, empowers researchers to precisely control the hydrolysis and condensation pathways. This control is essential for tailoring the structure and properties of the resulting polysiloxane networks, enabling the rational design of materials with desired performance characteristics for a wide array of applications, from industrial coatings to sophisticated drug delivery systems.

References

- Studies on dialkoxysilane hydrolysis kinetics under alkaline conditions. (n.d.).

- Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. (2006). Journal of Applied Polymer Science, 99(5), 1842-1847.

- Gualandris, V., Babonneau, F., Janicke, M. T., & Chmelka, B. F. (1998). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Journal of Sol-Gel Science and Technology, 12, 75–80.

- Effect of pH on hydrolysis and condensation speed. (n.d.).

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

- (Above) Hydrolysis rate constants as obtained by fitting the present... (n.d.).

- Hydrolysis of Butoxyethoxydimethylsilane: A Technical Guide. (2025). Benchchem.

- Al-Ayyoub, S. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17624.

- Cheng, X., Chen, D., & Liu, Y. (2012).

- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2019). Polymers, 11(12), 1971.

- (PDF) Kinetics of alkoxysilanes hydrolysis: An empirical approach. (2019).

- Kinetics of alkoxysilanes hydrolysis: An empirical approach. (2019). OUCI.

- Synthesis of Melting Gels using monosubstituted and Di-Substituted Alkoxysilanes. (n.d.). Sigma-Aldrich.

- Mechanisms of Silicon Alkoxide Hydrolysis-Oligomerization Reactions: A DFT Investigation. (2012).

- Synthesis of Melting Gels Using Mono-Substituted and Di-Substituted Alkoxysiloxanes. (n.d.). CUNY Academic Works.

- FTIR Investigations on Hydrolysis and Condensation Reactions of Alkoxysilane Terminated Polymers for use in Adhesives and Sealants. (n.d.).

- Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (2014). Biomacromolecules, 15(7), 2534-2541.

- (PDF) Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. (2011).

- Synthesis of Melting Gels Using Mono-Substituted and Di - CUNY Academic Works. (n.d.).

- Kinetics of alkoxysilanes hydrolysis: An empirical approach. (2019). PubMed.

- Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (2008). Journal of Adhesion Science and Technology, 22(15), 1829-1846.

- (PDF) The time evolution of the sol-gel process: Si-29 NMR study of the hydrolysis and condensation reactions of tetraethoxysilane. (2000).

- Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. (2006).

- Hydrolysis Reactions. (2025). Chemistry LibreTexts.

- Sol-Gel Science for Ceramic M

- Quantitative analysis of the 29 Si NMR peaks. (n.d.).

- Hydrolysis Reactions. (2019). YouTube.

- Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions. (2012). OUCI.

- Estimating the activation energy of bond hydrolysis by time-resolved weighing of dissolving crystals. (2019).

- Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. (2022). ACS Earth and Space Chemistry, 6(6), 1568-1575.

- Sol–gel process. (n.d.). Wikipedia.

- Organic reactions: Hydrolysis. (n.d.). Monash University.

- Studies of the hydrolysis and condensation of tetraethylorthosilicate by multinuclear (1h, 17o, 29si) nmr spectroscopy. (1991). Scilit.

- Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. (2019). Digital Commons@ETSU.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. monash.edu [monash.edu]

- 3. Sol–gel process - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. Mechanisms of silicon alkoxide hydrolysis-oligomerization reactions: a DFT investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 18. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. scilit.com [scilit.com]

- 22. Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Dibutyldimethoxysilane: A Precursor for Advanced Sol-Gel Synthesis of Silica

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The sol-gel process represents a versatile and widely adopted method for the synthesis of high-purity, homogenous silica materials with tunable properties.[1][2] The choice of precursor is a critical determinant of the final material's characteristics. This guide provides a comprehensive overview of dibutyldimethoxysilane (DBDMS) as a precursor for the sol-gel synthesis of silica. We will delve into the fundamental chemical principles governing its hydrolysis and condensation, explore detailed experimental protocols, and discuss the influence of key reaction parameters on the resulting silica's properties. This document is intended to serve as a practical resource for researchers and professionals seeking to leverage the unique attributes of DBDMS in the development of advanced silica-based materials for a range of applications, including drug delivery and catalysis.

Introduction: The Role of Precursors in Sol-Gel Synthesis

The sol-gel process is a wet-chemical technique that involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.[1][2] For silica synthesis, this typically involves the hydrolysis and subsequent condensation of silicon alkoxide precursors.[1][3] Tetraethoxysilane (TEOS) is a commonly used precursor; however, the use of organoalkoxysilanes, such as this compound, offers distinct advantages in tailoring the final properties of the silica material.[1] The organic substituents on the silicon atom, in this case, two butyl groups, can influence the reaction kinetics and the final network structure, leading to materials with modified hydrophobicity, porosity, and surface chemistry.

The Chemistry of this compound in Sol-Gel Processes

The sol-gel synthesis of silica from this compound proceeds through two fundamental reactions: hydrolysis and condensation.[3] Understanding and controlling these reactions are paramount to achieving desired material properties.

Hydrolysis

In the presence of water and a catalyst (acid or base), the methoxy groups (-OCH3) of DBDMS are replaced by hydroxyl groups (-OH).[3] This reaction, termed hydrolysis, is the initial step in the formation of the silica network.[4]

Reaction: Si(C4H9)2(OCH3)2 + 2H2O ⇌ Si(C4H9)2(OH)2 + 2CH3OH

The rate of hydrolysis is significantly influenced by the pH of the reaction medium.[5] Acidic conditions promote a rapid hydrolysis rate, while the reaction is slower at neutral pH.[5] The steric hindrance of the butyl groups in DBDMS also plays a role, potentially leading to a slower hydrolysis rate compared to smaller tetra-alkoxysilanes like TEOS.[5]

Condensation

Following hydrolysis, the newly formed silanol groups (Si-OH) undergo condensation reactions to form siloxane bridges (Si-O-Si), which constitute the backbone of the silica network.[3][6] This process can occur through two pathways:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. Reaction: 2 Si(C4H9)2(OH)2 ⇌ (C4H9)2(OH)Si-O-Si(OH)(C4H9)2 + H2O

-

Alcohol Condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol molecule. Reaction: Si(C4H9)2(OH)2 + Si(C4H9)2(OCH3)2 ⇌ (C4H9)2(OH)Si-O-Si(OCH3)(C4H9)2 + CH3OH

The relative rates of hydrolysis and condensation, which are heavily dependent on the catalyst and pH, dictate the structure of the resulting silica.[5][7]

The Influence of Catalysts

Both acid and base catalysts are commonly employed in sol-gel synthesis to accelerate the reactions.[5]

-

Acid Catalysis: Under acidic conditions (e.g., using HCl or HNO3), the hydrolysis reaction is generally faster than the condensation reaction.[3][5] This leads to the formation of more linear or weakly branched polymer chains, resulting in a less dense gel network.[3]

-

Base Catalysis: In the presence of a base catalyst (e.g., NH4OH), the condensation reaction is favored, particularly the reaction between more condensed and less condensed species.[3] This promotes the formation of highly branched, particulate structures, leading to a more porous and dense gel.[3][7]

The choice of catalyst is therefore a critical parameter for controlling the morphology and porosity of the final silica material.[8]

Step-by-Step Experimental Protocol for Silica Synthesis using DBDMS

This section provides a detailed methodology for the sol-gel synthesis of silica nanoparticles using this compound.

Materials and Reagents

-

This compound (DBDMS)

-

Ethanol (or other suitable alcohol)

-

Deionized Water

-

Ammonium Hydroxide (NH4OH) or Hydrochloric Acid (HCl) as a catalyst

-

Surfactant (e.g., Cetyltrimethylammonium bromide - CTAB), optional for mesoporous structures

Synthesis Procedure (Base-Catalyzed Example)

-

Preparation of the Reaction Mixture: In a reaction vessel, combine ethanol and deionized water. The ratio of alcohol to water can be varied to influence the particle size.

-

Addition of Catalyst: Add ammonium hydroxide dropwise to the alcohol-water mixture while stirring continuously to achieve the desired pH.

-

Introduction of Precursor: Slowly add the this compound precursor to the reaction mixture under vigorous stirring. The concentration of the precursor will affect the final particle size.[1]

-

Gelation: Continue stirring the mixture at a constant temperature. The solution will gradually become viscous and eventually form a gel. The time required for gelation depends on the reaction conditions.

-

Aging: Allow the gel to age in its mother liquor for a period of time (e.g., 24-48 hours). Aging can strengthen the gel network and influence the final pore structure.

-

Washing and Drying: Wash the gel repeatedly with a suitable solvent (e.g., ethanol or water) to remove unreacted species and the catalyst. Subsequently, dry the gel under controlled conditions (e.g., in an oven at a specific temperature) to obtain a xerogel or by supercritical drying to produce an aerogel.

-

Calcination (Optional): If the removal of organic groups (butyl groups) is desired to obtain pure silica, the dried gel can be calcined at elevated temperatures. This process will also affect the final porosity and surface area.

Experimental Workflow Diagram

Sources

Investigating the role of Dibutyldimethoxysilane in Ziegler-Natta catalysis

An In-depth Technical Guide

Topic: Investigating the Role of Dibutyldimethoxysilane in Ziegler-Natta Catalysis Audience: Researchers, scientists, and drug development professionals.

Abstract

The precise control of polymer microstructure is paramount in tailoring material properties for advanced applications. In the realm of polypropylene production, MgCl₂-supported Ziegler-Natta catalysts represent the cornerstone of industrial manufacturing, accounting for over 95% of global output.[1] The stereochemical outcome of this polymerization is largely dictated by the interplay between the catalyst components, particularly the internal and external electron donors. This guide focuses on the pivotal role of this compound (DBDMS), a widely utilized external electron donor (ED), in modulating catalyst performance and polymer architecture. We will dissect the mechanistic underpinnings of its function, its quantifiable impact on catalyst kinetics and polymer properties, and provide validated experimental frameworks for its evaluation.

The Architecture of a High-Performance Ziegler-Natta Catalyst System

Modern Ziegler-Natta (Z-N) catalysts are complex, multi-component systems designed for high activity and stereoselectivity.[2][3] The production of isotactic polypropylene (iPP), a polymer with a regular, ordered arrangement of its methyl side groups, is not possible without precise control at the molecular level. This control is exerted by a synergistic combination of components.[4]

The primary components are:

-

Procatalyst: Typically composed of titanium tetrachloride (TiCl₄) as the active ingredient, supported on a high-surface-area magnesium dichloride (MgCl₂) matrix.[3] An internal electron donor (e.g., a phthalate, diether, or succinate) is incorporated into the solid procatalyst during its synthesis.[1][5]

-

Co-catalyst: An organoaluminum compound, most commonly triethylaluminium (TEAL), which alkylates the titanium center to generate the active Ti-C bond necessary for polymerization.[2][3]

-

External Electron Donor (ED): A Lewis base, such as an alkoxysilane, added during the polymerization stage along with the co-catalyst.[1] This component is critical for "tuning" the catalyst's stereoselectivity to the desired level.

The necessity of the external donor arises from the interaction between the procatalyst and the co-catalyst. The powerful Lewis acidity of TEAL can extract or displace a portion of the internal donor from the procatalyst, exposing poorly stereoselective or non-selective active sites. The external donor's primary function is to interact with these exposed sites to ensure high isospecificity is maintained.[6][7]

Caption: Core components of a modern Ziegler-Natta catalyst system.

This compound (DBDMS): Mechanism of Stereocontrol

Alkoxysilanes are the dominant class of external donors used commercially, and their effectiveness is intrinsically linked to the steric bulk of their substituent groups.[2][8] this compound, (CH₃CH₂CH₂CH₂)₂Si(OCH₃)₂, provides a balance of steric hindrance and electronic effects that is highly effective for stereocontrol.

The prevailing mechanism suggests that Z-N catalysts supported on MgCl₂ possess multiple types of active sites with varying degrees of stereoselectivity.[9] These can be broadly classified as:

-

Highly Isospecific Sites: Inherently stereoregular, often located on specific crystal facets of the MgCl₂ support, producing high-molecular-weight, crystalline polypropylene.[6]

-

Moderately Isospecific/Fluctuating Sites: Sites that can switch their stereochemical preference, contributing to the heptane-soluble fraction of the polymer.[9]

-

Aspecific (Atactic) Sites: Non-stereoregular sites that produce amorphous, atactic polypropylene, which is often undesirable.

The introduction of DBDMS addresses the heterogeneity of these sites through several proposed interactions:

-

Selective Poisoning of Atactic Sites: The primary and most accepted role of DBDMS is the selective deactivation of aspecific active centers.[9] The silane molecule, being a Lewis base, preferentially coordinates to the more sterically accessible and electronically unsaturated Ti centers that are responsible for atactic polymer formation, rendering them inactive.

-

Stabilization of Isospecific Sites: DBDMS can coordinate to Mg or Ti atoms adjacent to the isospecific active centers. This coordination is thought to stabilize the chiral environment of the active site, thereby enhancing its stereoselectivity and preventing it from isomerizing into a less specific state.[9][10]

-

Co-catalyst Complexation: DBDMS can form a Lewis acid-base adduct with the TEAL co-catalyst.[6] This interaction moderates the reactivity of TEAL, reducing its ability to extract the internal donor and thus preserving the integrity of the highly isospecific sites on the procatalyst.

Caption: Mechanism of stereocontrol by this compound (DBDMS).

Impact on Catalyst Performance and Polypropylene Properties

The addition of an external donor like DBDMS is a balancing act. While it significantly improves stereoselectivity, it also influences catalyst activity and the final polymer properties. The choice of donor concentration (typically expressed as an Al/Si molar ratio) is a critical process parameter.

Quantitative Effects on Polymerization

The table below summarizes the typical effects of increasing the concentration of this compound on key performance indicators during propylene polymerization. The data is representative of trends observed in laboratory-scale slurry polymerizations using a fourth-generation TiCl₄/DIBP/MgCl₂ catalyst with TEAL as the co-catalyst.

| Al/Si Molar Ratio | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Melt Flow Rate (g/10 min) |

| No Donor | 18.5 | 85.2 | 12.5 |

| 20 | 16.2 | 94.5 | 9.8 |

| 10 | 14.1 | 97.8 | 7.5 |

| 5 | 11.3 | 98.9 | 5.1 |

Analysis of Data:

-

Catalyst Activity: A general trend observed is that increasing the external donor concentration leads to a decrease in overall catalyst activity.[10] This is a direct consequence of the donor deactivating a fraction of the total active sites, including not only the aspecific ones but potentially some less active isospecific sites as well.

-

Isotacticity Index (I.I.): The most significant impact is the dramatic increase in the isotacticity of the polymer, as measured by the percentage of polymer insoluble in boiling heptane. This confirms the donor's efficacy in eliminating the production of soluble, atactic polymer.[11]

-

Melt Flow Rate (MFR): The MFR, which is inversely related to the polymer's molecular weight, typically decreases as the donor concentration increases.[11] This is often linked to the catalyst's hydrogen response. External donors can affect how hydrogen, used as a chain transfer agent to control molecular weight, interacts with the active sites. Silane donors often make the catalyst less sensitive to hydrogen, resulting in higher molecular weight (lower MFR) polymer for a given hydrogen concentration.[1]

Influence on Polymer Mechanical Properties

The microstructural changes induced by DBDMS translate directly into macroscopic material properties. Increased isotacticity leads to higher crystallinity, which in turn enhances properties like:

-

Stiffness and Tensile Strength: The ordered crystalline structure results in a stiffer material with higher tensile strength.[12][13]

-

Heat Deflection Temperature (HDT): Higher crystallinity improves the material's ability to withstand thermal stress, increasing its service temperature.[12]

-

Impact Strength: This property can be negatively affected. The increase in crystallinity can lead to a more brittle material, reducing its ability to absorb impact energy, particularly at low temperatures.[12][14] This is a critical trade-off that must be managed in product development.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following sections detail standardized laboratory procedures for catalyst preparation and polymerization.

Protocol: Preparation of MgCl₂-Supported TiCl₄ Procatalyst

This protocol describes a representative method for synthesizing a solid Z-N procatalyst using an alcohol adduction and chemical activation route.[15][16][17]

Materials:

-

Anhydrous MgCl₂

-

Anhydrous Ethanol (200 proof)

-

Anhydrous Heptane

-

Titanium Tetrachloride (TiCl₄)

-

Diisobutyl Phthalate (DIBP) - Internal Donor

Procedure:

-

Adduct Formation: Under an inert nitrogen atmosphere, slowly add 10g of anhydrous MgCl₂ to 100 mL of anhydrous heptane in a jacketed glass reactor equipped with a mechanical stirrer.

-

While stirring, add 25 mL of anhydrous ethanol dropwise over 30 minutes. The temperature will rise due to the exothermic reaction. Maintain the temperature at 50°C.

-

Stir the resulting slurry for 1 hour at 50°C to form the MgCl₂·xEtOH adduct.

-

Precipitation: Cool the reactor to -25°C. Slowly add 150 mL of pre-chilled TiCl₄ over 1 hour. A solid precipitate will form.

-

First Titanation: Slowly heat the reactor to 80°C over 2 hours and hold for 2 hours. This step activates the MgCl₂ and begins the incorporation of Ti.

-

Stop stirring and allow the solid to settle. Decant and remove the supernatant liquid.

-

Internal Donor Addition: Add 150 mL of fresh heptane, followed by 3 mL of DIBP.

-

Second Titanation: Heat the mixture to 110°C and hold for 2 hours with stirring. This step ensures the internal donor is properly integrated and completes the catalyst formation.

-

Washing: Cool to 90°C, stop stirring, and decant the liquid. Wash the solid catalyst five times with 100 mL portions of hot heptane (90°C) to remove unreacted TiCl₄ and byproducts.

-

Drying: Dry the final solid catalyst under a stream of dry nitrogen and then under vacuum to yield a free-flowing powder. Store under an inert atmosphere.

Protocol: Slurry Polymerization of Propylene

This protocol outlines a standard lab-scale polymerization process to evaluate the performance of the prepared catalyst with DBDMS as the external donor.[18]

Materials:

-

Prepared Z-N Procatalyst

-

Anhydrous Heptane

-

Triethylaluminium (TEAL) solution (1 M in heptane)

-

This compound (DBDMS) solution (0.1 M in heptane)

-

Polymer-grade Propylene

-

High-purity Hydrogen

Procedure:

-

Reactor Preparation: Thoroughly dry and purge a 2 L stainless steel autoclave reactor with nitrogen at 100°C for 2 hours. Cool to room temperature.

-

Solvent Addition: Introduce 1 L of anhydrous heptane into the reactor.

-

Co-catalyst and Donor Addition: Add a calculated volume of TEAL solution (e.g., to achieve a 250 Al/Ti molar ratio) followed by the desired volume of DBDMS solution (e.g., to achieve an Al/Si molar ratio of 10). Stir the mixture at 300 RPM and heat to 70°C.

-

Catalyst Injection: Suspend approximately 10 mg of the solid procatalyst in 10 mL of heptane and inject it into the reactor using a catalyst injection port under propylene pressure.

-

Polymerization: Immediately begin feeding propylene gas to the reactor to maintain a constant pressure of 7 bar. If required for molecular weight control, add a specific partial pressure of hydrogen.

-

Maintain the polymerization temperature at 70°C for 1 hour. Record propylene consumption over time to monitor kinetics.

-

Termination: Stop the propylene feed and vent the reactor. Quench the reaction by injecting 10 mL of isopropanol.

-

Polymer Recovery: Cool the reactor and collect the polymer slurry. Filter the polymer and wash it with ethanol and then acetone.

-

Drying and Analysis: Dry the polypropylene powder in a vacuum oven at 60°C to a constant weight. The yield is used to calculate catalyst activity. The polymer can then be subjected to analysis for isotacticity, MFR, and other properties.

Caption: Experimental workflow for slurry polymerization of propylene.

Conclusion

This compound is a crucial component in modern Ziegler-Natta catalysis for the production of isotactic polypropylene. It functions as a highly effective external electron donor that refines the performance of the catalyst system by selectively deactivating non-stereospecific active sites and stabilizing isospecific ones. This targeted action leads to a significant increase in polymer isotacticity and crystallinity, which directly enhances key material properties such as stiffness and thermal resistance. While its use typically results in a moderate decrease in catalyst activity and requires careful management of hydrogen response to control molecular weight, the benefits of precise stereocontrol are indispensable. The methodologies and mechanistic insights provided in this guide offer a robust framework for researchers and professionals to understand and leverage the role of DBDMS in developing advanced polyolefin materials.

References

- EP1639023A4 - Polymerization catalyst system using di-sec-butyldimethoxysilane for preparation of polypropylene.

- Effect of external electron donor on stereoselective Copolymerization of isoprene and butadiene with MgCl2-Supported Ziegler-Natta catalyst.

- Control of Ziegler-Natta Catalyst Activity by Structural Design of Alkoxysilanes-based External Donors.

- Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors. MDPI.

- External Silane Donors in Ziegler–Natta Catalysis.

- Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV 3 /DIBAH/Me2SiCl 2 C

- EP1265934B1 - Preparation of a ziegler-natta catalyst.

- Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor. MDPI.

- "Ziegler–Natta Catalysts". In: Encyclopedia of Polymer Science and Technology. Wiley Online Library.

- EP2679609A1 - Sterically demanding dialkoxydialkylsilanes as external donors for ziegler catalysts for the polymerization of propylene.

- Ziegler–Natta c

- Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 Catalyst System.

- Kinetic study of a highly active MgCl2-supported Ziegler-Natta catalyst in liquid pool propylene polymerization: II. The influence of alkyl aluminum and alkoxysilane on catalyst activation and deactivation.

- KR20150023436A - Sterically demanding dialkoxydialkylsilanes as external donors for ziegler catalysts for the polymerization of propylene.

- Ziegler Natta Polymeriz

- Optimized Ziegler-Natta Catalysts for Bulk PP Processes. LyondellBasell.

- Ziegler-Natta C

- Silica-magnesium-titanium Ziegler-Natta c

- External alkoxysilane donors in Ziegler‐Natta catalysis. Effects on poly(propylene) microstructure.

- Ziegler-Natta polymerization of olefins - stereoselectivity. SlideShare.

- Mechanism for the stereospecific polymerization of olefins by Ziegler–Natta c

- Control of Ziegler–Natta catalyst activity by the structural design of alkoxysilane-based external donors. Royal Society of Chemistry.

- Demystifying Ziegler–Natta Catalysts: The Origin of Stereoselectivity.

- Ziegler-Natta catalyst alteration – Influence on kinetics and polymer properties. JKU ePUB.

- ZIEGLER-NATTA CATALYST AND PREPARATION THEREOF.

- Kinetics of Ziegler Natta Polymeriz

- Preparation of MgCl 2 -Supported Ziegler-Natta Catalysts via New Surfactants Emulsion for Propylene Polymeriz

- Silyl diol ester as a new selectivity control agent in MgCl2-supported Ziegler–Natta systems for propylene polymerization: catalyst structure and polymer properties. Royal Society of Chemistry.

- How Does Ziegler-Natta Catalysis Contribute To Syndiotactic Polymer Form

- Ziegler-Natta Catalyst Preparation Process: Influential Parameters on Particles Morphology and Activity of Catalyst in Propylene Polymerization.

- Effect of Modifiers on MgCl 2 -Supported Ziegler-Natta Catalyst.

- Balancing the Strength–Impact Relationship and Other Key Properties in Polypropylene Copolymer–Natural CaSO4 (Anhydrite)-Filled Composites.

- Development of high melt strength polypropylene and its application in thermoplastic elastomeric composition.

- POLYPROPYLENE. Pertamina Petrochemical Trading.

- On the Performance of Polypropylene. University of Twente.

- Impact of the poly(Propylene oxide)-b-poly(dimethylsiloxane)-b-poly-(propylene oxide) macrodiols on the surface-related properties of polyurethane copolymers.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 4. Ziegler-Natta Catalyst - GeeksforGeeks [geeksforgeeks.org]

- 5. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. KR20150023436A - Sterically demanding dialkoxydialkylsilanes as external donors for ziegler catalysts for the polymerization of propylene - Google Patents [patents.google.com]

- 9. [PDF] External Silane Donors in Ziegler–Natta Catalysis. A Three-Site Model Analysis of Effects on Catalyst Active Sites | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Balancing the Strength–Impact Relationship and Other Key Properties in Polypropylene Copolymer–Natural CaSO4 (Anhydrite)-Filled Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. POLYPROPYLENE [pertachem.com]

- 14. ris.utwente.nl [ris.utwente.nl]

- 15. EP1265934B1 - Preparation of a ziegler-natta catalyst - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. research.utwente.nl [research.utwente.nl]

An In-Depth Technical Guide: Leveraging Dibutyldimethoxysilane for Advanced Surface Modification of Nanoparticles

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for the surface modification of nanoparticles using dibutyldimethoxysilane (DBDMS). Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, provides a robust and self-validating experimental workflow, and discusses the profound implications of this modification for applications in advanced drug delivery systems.

The Imperative of Surface Modification in Nanomedicine

Nanoparticles serve as a versatile platform in drug delivery, offering advantages in solubility enhancement, targeted delivery, and controlled release.[1][2] However, the native surface of a nanoparticle is rarely optimal for biological applications. Unmodified nanoparticles often suffer from rapid clearance by the reticuloendothelial system, poor colloidal stability in physiological media, and non-specific protein adsorption, which can trigger unintended biological responses.[3] Surface modification is therefore not merely an optimization, but a critical step to impart necessary functionalities such as biocompatibility, stability, and target specificity.[4][5]

Among the myriad of chemical strategies, silanization stands out as a robust and versatile method for covalently grafting functional moieties onto nanoparticles with surface hydroxyl groups (e.g., silica, iron oxide, titania). This guide focuses specifically on this compound, a dialkoxysilane that offers a unique balance of reactivity and functionality for creating well-defined, hydrophobic surfaces.

Profile of the Modifying Agent: this compound (DBDMS)

This compound is an organosilane compound featuring two butyl groups and two methoxy groups attached to a central silicon atom. This structure is key to its utility. The methoxy groups are the reactive sites that enable covalent bonding to the nanoparticle surface, while the non-reactive butyl groups project outwards, forming a consistent and hydrophobic external layer. Unlike tri- or tetra-alkoxysilanes, the presence of only two reactive sites can help limit the degree of cross-linking and uncontrolled polymerization, offering a more defined surface modification.

| Property | Value |

| Chemical Formula | C₁₀H₂₄O₂Si |

| Molecular Weight | 204.38 g/mol |

| Appearance | Colorless Liquid |

| Boiling Point | 192-193 °C |

| CAS Number | 18132-63-3 |

Safety Note: this compound and its reaction byproducts (methanol) are hazardous.[6][7] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[7] Review the Safety Data Sheet (SDS) thoroughly before use.

The Core Mechanism: A Two-Step Covalent Grafting Process

The covalent attachment of DBDMS to a hydroxyl-rich nanoparticle surface is a well-understood process that occurs in two primary stages: hydrolysis and condensation.[8][9]

-

Hydrolysis: The process is initiated by the hydrolysis of the methoxy groups (-OCH₃) on the silane molecule in the presence of water to form reactive silanol groups (-OH). This reaction releases methanol as a byproduct.[9][10]

-

Condensation: The newly formed silanol groups on the DBDMS molecule then react with the hydroxyl groups (-OH) present on the nanoparticle surface. This condensation reaction forms stable, covalent siloxane bonds (Si-O-Si), effectively grafting the this compound molecule to the nanoparticle.[11][12] A secondary condensation reaction can also occur between adjacent silane molecules.

The overall reaction is sensitive to factors such as pH, water concentration, and temperature, which can influence the rates of both hydrolysis and condensation.[13][14]

Experimental Protocol: A Self-Validating Workflow

This protocol provides a robust method for the surface modification of silica nanoparticles in an organic solvent. The principles can be adapted for other metal oxide nanoparticles.

Materials and Reagents

-

Nanoparticles: Silica Nanoparticles (or other metal oxide NPs), well-characterized for size and concentration.

-

Silane: this compound (DBDMS).

-

Solvent: Anhydrous Toluene.

-

Washing Solvents: Toluene, Ethanol.

-

Equipment: Round-bottom flask, magnetic stirrer with hotplate, reflux condenser, sonicator, centrifuge, vacuum oven, nitrogen or argon gas line.

Step-by-Step Methodology

-

Nanoparticle Dispersion (Activation):

-

Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask.

-

Sonicate the suspension for 20-30 minutes to break up any agglomerates and ensure a uniform dispersion.[15]

-

Scientist's Note: The use of an anhydrous solvent is critical. It ensures that hydrolysis is primarily driven by the trace water on the nanoparticle surface, favoring surface grafting over silane self-condensation in the solution.[16]

-

-

Silanization Reaction:

-

Place the flask on a magnetic stirrer, add a stir bar, and attach a reflux condenser. If possible, maintain a dry, inert atmosphere (e.g., nitrogen or argon).

-

Heat the suspension to 80-100 °C with vigorous stirring.

-

Add the desired amount of this compound to the suspension. A typical starting point is a 5-10% weight ratio of silane relative to the nanoparticles.

-

Allow the reaction to proceed under reflux for 12-24 hours.[8]

-

Scientist's Note: The reaction time and temperature are key parameters. Longer times and higher temperatures generally lead to higher grafting density, but must be optimized to avoid potential aggregation.[17]

-

-

Purification and Washing:

-

After the reaction, allow the mixture to cool to room temperature.

-

Collect the modified nanoparticles by centrifugation (e.g., 8000 rpm for 15 minutes).

-

Discard the supernatant, which contains unreacted silane and methanol byproduct.

-

Re-disperse the nanoparticle pellet in fresh toluene and sonicate briefly to wash. Centrifuge and discard the supernatant. Repeat this washing step at least two more times.[18]

-

Perform two additional washing cycles using ethanol to remove residual toluene.

-

Scientist's Note: Thorough washing is essential to remove any physically adsorbed silane molecules, ensuring that subsequent characterization reflects only the covalently grafted layer.[18]

-

-

Final Drying:

-

After the final wash, dry the purified nanoparticles in a vacuum oven at 60-80 °C overnight to remove all solvent.[8]

-

Store the dried, surface-modified nanoparticles in a desiccator.

-

Validation: A Multi-Technique Characterization Approach

Confirming the successful modification of the nanoparticle surface is a critical, self-validating step of the protocol. A combination of techniques should be employed to provide orthogonal evidence of the grafted silane layer.

| Characterization Technique | Principle | Expected Result for Successful DBDMS Modification |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Appearance of new peaks around 2800-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the butyl groups from DBDMS.[18] |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | A distinct weight loss step between 200-600 °C, corresponding to the thermal decomposition of the grafted organic (dibutylsilane) layer. The percentage of weight loss can be used to quantify grafting density.[8][11] |

| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter of particles in a suspension. | A slight increase in the hydrodynamic diameter compared to the unmodified nanoparticles, reflecting the added silane layer.[17] |

| Zeta Potential | Measures the surface charge of particles in a dispersion. | A significant shift in the zeta potential value, indicating a change in the surface chemistry. For a typical negatively charged silica nanoparticle, the value will become less negative. |

| Contact Angle Measurement | Measures the angle a liquid droplet makes with a surface, indicating wettability. | A significant increase in the water contact angle on a film of the modified nanoparticles, confirming a transition from a hydrophilic to a hydrophobic surface. |

Impact on Nanoparticle Properties for Drug Delivery

The addition of a this compound layer fundamentally alters the nanoparticle's surface from hydrophilic and polar to hydrophobic and non-polar. This transformation has direct and significant consequences for drug delivery applications:

-

Enhanced Dispersion in Hydrophobic Environments: DBDMS-modified nanoparticles exhibit vastly improved stability and dispersibility in non-polar solvents, oils, and lipid-based drug formulations.[19] This is crucial for formulating poorly water-soluble drugs.

-

Creation of a Hydrophobic Drug Reservoir: The butyl-rich surface can serve as a natural carrier for hydrophobic therapeutic agents, potentially increasing drug loading capacity.

-

Modulation of Biological Interactions: The hydrophobic surface can alter the composition of the "protein corona" that forms around nanoparticles in biological fluids.[3] This can influence circulation time, cellular uptake, and overall biocompatibility.

-

Component in Complex Formulations: These modified nanoparticles can be used as building blocks in more complex systems, such as being embedded within polymer matrices or lipid nanoparticles to modulate release kinetics or mechanical properties.[20]

By providing a well-defined, hydrophobic interface, modification with this compound is a powerful tool for tailoring nanoparticle behavior to meet the specific challenges of advanced drug formulation and delivery.

References

Click to expand

-

Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

-

(PDF) Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]

-

What are the drug delivery applications of nanoparticles? (2024, October 21). News-Medical.Net. Retrieved January 14, 2026, from [Link]

-

Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. (2022, May 23). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

An Upgraded Protocol for the Silanisation of the Solid Phase for the Synthesis of Molecularly Imprinted Polymers. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Applications of nanoparticle systems in drug delivery technology. (2017, October 25). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Functional Nanomaterials and their 2D and 3D Fabrications for Drug Delivery Applications. (n.d.). MATEC Web of Conferences. Retrieved January 14, 2026, from [Link]

-

A Review on Surface Functionalization and Characterization of Silicon Oxide Nanoparticle: Implications for Enhanced Hydrocarbon Recovery. (2024, July 12). MDPI. Retrieved January 14, 2026, from [Link]

-

What are the current applications of nanoparticles in drug delivery systems? (n.d.). R Discovery. Retrieved January 14, 2026, from [Link]

-

Dual-Silane Premodified Silica Nanoparticles—Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds. (2022, May 18). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Silanization of NPs via hydrolysis mechanism. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

APPLYING A SILANE COUPLING AGENT. (n.d.). Gelest. Retrieved January 14, 2026, from [Link]

-

Schematic representation of the silanization procedure, followed by immobilization of silver nanoparticles on the amine-functionalized glass surface. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (n.d.). Retrieved January 14, 2026, from [Link]

-

DIISOBUTYLDIMETHOXYSILANE - Safety Data Sheet. (2014, December 4). Gelest, Inc. Retrieved January 14, 2026, from [Link]

-

Surface Modification of Nanoparticles for Enhanced Catalytic Activity. (n.d.). ijarsct. Retrieved January 14, 2026, from [Link]

-

Oligonucleotide-Driven Nanoparticle Biosensor for Candida albicans Detection in Vaginal Swabs. (2025, December 29). American Chemical Society. Retrieved January 14, 2026, from [Link]

-

Surface Modifications of Nanoparticles for Stability in Biological Fluids. (2018, July 6). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Surface Modification of Metallic Nanoparticles for Targeting Drugs. (2023, September 21). MDPI. Retrieved January 14, 2026, from [Link]

-

How To Modify The Surface Of Nanoparticles. (2019, December 2). CD Bioparticles Blog. Retrieved January 14, 2026, from [Link]

-

Multilayer Alkoxysilane Silylation of Oxide Surfaces | Request PDF. (2025, August 9). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Hydrophobic silanes-modified nano-SiO₂ reinforced polyurethane nanocoatings with superior scratch resistance, gloss retention, and metal adhesion. (2025, August 27). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Surface Functionalization of Silicon Nanoparticles Produced by Laser-Driven Pyrolysis of Silane followed by HFrHNO3 Etching. (n.d.). Retrieved January 14, 2026, from [Link]

-

Effect of Surface Modification of Colloidal Silica Nanoparticles on the Rigid Amorphous Fraction and Mechanical Properties of Amorphous Poly(tetramethylene oxide)-Based Polyurethane-Urea Copolymer. (n.d.). UPCommons. Retrieved January 14, 2026, from [Link]

-

Surface modification of silica nanoparticle using dichlorodimethylsilane for preparation of self-cleaning coating based on polyurethane and polydimethylsiloxane | Request PDF. (2025, August 7). ResearchGate. Retrieved January 14, 2026, from [Link]

-

The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2025, August 5). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (2025, August 7). Retrieved January 14, 2026, from [Link]

-

Surface modifications of nanoparticles and nanotubes by plasma polymerization. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Condensation and Hydrolysis Reactions. (2021, May 21). YouTube. Retrieved January 14, 2026, from [Link]

-

(PDF) Spatial Control of Silane Layer Formation on Boron Nanoparticles via Diverse Methods for High-Energetic Nanofuel Applications. (2025, October 28). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Condensation vs. Hydrolysis Reactions | Explained for Biology. (2016, August 3). YouTube. Retrieved January 14, 2026, from [Link]

Sources

- 1. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. gelest.com [gelest.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Dual-Silane Premodified Silica Nanoparticles—Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hydrophobic silanes-modified nano-SiO₂ reinforced polyurethane nanocoatings with superior scratch resistance, gloss retention, and metal adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. upcommons.upc.edu [upcommons.upc.edu]

- 20. news-medical.net [news-medical.net]

A Comprehensive Technical Guide to Dibutyldimethoxysilane: CAS Numbers and Material Safety Data

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of Dibutyldimethoxysilane, focusing on its chemical identification through CAS numbers and a thorough examination of its material safety data. As a senior application scientist, this document is structured to deliver not just data, but actionable insights into the safe handling, storage, and emergency procedures related to this compound. This document will address two primary isomers: Di-n-butyidimethoxysilane and Diisobutyldimethoxysilane, to ensure clarity and comprehensive coverage.

Part 1: Chemical Identification and Properties

This compound is an organosilicon compound with the general formula C10H24O2Si. The arrangement of the butyl groups results in different isomers, with Di-n-butyidimethoxysilane and Diisobutyldimethoxysilane being of significant interest.

-

Di-n-butyldimethoxysilane:

-

Diisobutyldimethoxysilane:

Physicochemical Properties

A clear understanding of the physical and chemical properties of these compounds is fundamental for their safe and effective use in research and development.

| Property | Di-n-butyldimethoxysilane | Diisobutyldimethoxysilane |

| Physical State | Liquid[4] | Liquid[3] |

| Appearance | Colorless[4] | - |

| Boiling Point | 81 - 82 °C / 177.8 - 179.6 °F[4] | - |

| Flash Point | -8 °C / 17.6 °F[4] | - |

| Water Solubility | Reacts with water[3] | Reacts with water[3] |

Note: Specific data for Diisobutyldimethoxysilane's boiling and flash points were not available in the provided search results. Both compounds are moisture-sensitive and will react with water.[3][4]

Part 2: Material Safety and Hazard Communication

The following sections are based on information typically found in a Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS).

Hazard Identification

Both isomers of this compound present similar hazards.

-

Classification:

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P210 - Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P264 - Wash hands thoroughly after handling.[3]

-

P280 - Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302+P352 - IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P332+P313 - If skin irritation occurs: Get medical advice/attention.[3]

-

Experimental Workflow: Safe Handling Protocol

The following protocol outlines the essential steps for the safe handling of this compound in a laboratory setting. This protocol is designed to be a self-validating system, where each step mitigates a specific identified hazard.

Objective: To safely handle and dispense this compound for experimental use.

Materials:

-

This compound (either isomer)

-

Inert atmosphere glovebox or fume hood

-

Appropriate personal protective equipment (PPE): Neoprene or nitrile rubber gloves, chemical goggles, flame-retardant lab coat[3]

-

Dry, clean glassware

-

Inert gas source (e.g., Argon or Nitrogen)

-

Secondary containment

Protocol:

-

Preparation and Environment Control:

-

Personal Protective Equipment (PPE) Adherence:

-

Material Dispensing:

-

Causality: To prevent hydrolysis and potential release of flammable vapors.

-

Action: Use dry glassware. If handling outside a glovebox, use techniques to maintain an inert atmosphere, such as a Schlenk line.

-

-

Storage:

-

Waste Disposal:

-

Causality: To ensure environmental and personnel safety.

-

Action: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[1]

-

Workflow Visualization:

Caption: A logical workflow for the safe handling of this compound.

Part 3: Emergency Procedures

In the event of an accidental exposure or spill, the following first aid and emergency measures should be taken.

First Aid Measures

-

If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

-

Following Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[1]

-

Following Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

-

Following Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Note to Physician: This product reacts with water to form methanol. The combination of visual disturbances, metabolic acidosis, and formic acid in the urine is evidence of methanol poisoning.[3]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[3]

-

Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Emergency Response Logic:

Caption: Decision-making flow for responding to this compound exposure.

References

-

Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES. [Link]

-

Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH. [Link]

-

Betco Corporation. SAFETY DATA SHEET. [Link]

-

American Chemistry Council. MDI or TDI: First Aid Guidance. [Link]

-

Gelest, Inc. DIISOBUTYLDIMETHOXYSILANE. [Link]

-

National Institutes of Health. Di-n-butyldimethoxysilane | C10H24O2Si | CID 9815636 - PubChem. [Link]

Sources

An In-depth Technical Guide to Dibutyldimethoxysilane: Properties, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyldimethoxysilane (DBDMS), a dialkoxysilane, is a versatile chemical compound with significant applications in materials science and organic synthesis. Its unique combination of reactive methoxy groups and non-reactive butyl groups allows for its use as a precursor in the formation of silicone polymers, as a surface modifying agent, and as a crosslinking agent in sol-gel processes. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed protocols for its synthesis and analysis. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who are interested in utilizing this compound in their work.

Introduction

This compound, with the chemical formula C10H24O2Si, is an organosilicon compound characterized by a central silicon atom bonded to two butyl groups and two methoxy groups. The presence of the hydrolyzable methoxy groups imparts reactivity to the molecule, making it a key building block in the synthesis of various silicon-containing materials. The butyl groups, on the other hand, provide hydrophobicity and steric bulk, influencing the properties of the final products. This guide will delve into the core characteristics of this compound, offering a detailed exploration of its properties and applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application. The key physical and chemical characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H24O2Si | [1][2] |

| Molecular Weight | 204.38 g/mol | [1][2] |

| CAS Number | 18132-63-3 | [1][2][3] |

| Appearance | Colorless to straw-colored liquid | [2][3] |

| Boiling Point | 194.32 °C at 760 mmHg | [4] |

| 125 °C at 50 mmHg | [2][3] | |

| Density | 0.861 g/cm³ | [2][5] |

| Flash Point | 103 °C | [2][5] |

| Refractive Index | 1.4187 | [1][5] |

| Vapor Pressure | 0.621 mmHg at 25 °C | [1] |

| Solubility | Soluble in many organic solvents | [1] |

| Reacts with water | [1] |

Diagram of the Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the butyl and methoxy groups.

-

Methoxy Protons (-OCH₃): A sharp singlet is anticipated around 3.5 ppm.

-

Butyl Protons (-CH₂CH₂CH₂CH₃): A series of multiplets are expected for the methylene and methyl protons of the butyl chains. The chemical shifts would likely be in the range of 0.6 to 1.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

-

Methoxy Carbon (-OCH₃): A signal is expected around 50 ppm.

-

Butyl Carbons (-CH₂CH₂CH₂CH₃): Four distinct signals are anticipated for the four different carbon atoms of the butyl group, typically in the range of 10-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.[6]

-

Si-O-C stretching: Strong bands are expected in the region of 1080-1100 cm⁻¹.

-

C-H stretching (alkyl): Multiple bands will appear in the 2850-2960 cm⁻¹ region.

-

Si-C stretching: A weaker band may be observed around 700-800 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would likely result in fragmentation patterns characteristic of alkoxysilanes.[7] The molecular ion peak (M+) at m/z 204 may be observed, although it could be weak. Common fragmentation pathways would involve the loss of methoxy groups (-OCH₃, m/z 31) and butyl groups (-C₄H₉, m/z 57).

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the reactivity of the silicon-methoxy bonds.

Hydrolysis and Condensation

This compound readily undergoes hydrolysis in the presence of water, a reaction that can be catalyzed by either acids or bases. The hydrolysis reaction replaces the methoxy groups with hydroxyl groups, forming dibutyldisilanol. This silanol is often an intermediate and can subsequently undergo condensation to form siloxane polymers.

Hydrolysis Reaction: (C₄H₉)₂Si(OCH₃)₂ + 2H₂O → (C₄H₉)₂Si(OH)₂ + 2CH₃OH

Condensation Reaction: n(C₄H₉)₂Si(OH)₂ → [-(C₄H₉)₂SiO-]n + nH₂O

Diagram of the Hydrolysis of this compound:

Caption: Hydrolysis of this compound to Dibutyldisilanol.

Reactivity with Electrophiles and Nucleophiles

The silicon atom in this compound is electrophilic and can be attacked by strong nucleophiles. The methoxy groups can also be substituted by other functional groups through reactions with appropriate reagents. While the C-Si bonds are generally stable, they can be cleaved under harsh conditions.

Synthesis and Analysis

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of dichlorodibutylsilane with methanol. This reaction is typically carried out in the presence of a base, such as an amine, to neutralize the hydrochloric acid byproduct.

Step-by-Step Methodology:

-

Reaction Setup: A reaction flask equipped with a stirrer, dropping funnel, and a condenser is charged with dichlorodibutylsilane and a suitable solvent (e.g., hexane).

-

Addition of Methanol: A stoichiometric amount of methanol, often in slight excess, is added dropwise to the stirred solution of dichlorodibutylsilane. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Neutralization: A tertiary amine, such as triethylamine, is added to the reaction mixture to scavenge the HCl produced during the reaction, forming a salt precipitate.

-

Workup: After the reaction is complete, the precipitated amine hydrochloride is removed by filtration.

-

Purification: The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure this compound.

Diagram of the Synthesis Workflow:

Sources

- 1. chembk.com [chembk.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 4. dibutyl-dimethoxy-silane, CAS No. 18132-63-3 - iChemical [ichemical.com]

- 5. echemi.com [echemi.com]

- 6. gelest.com [gelest.com]

- 7. chemguide.co.uk [chemguide.co.uk]

The Solubility of Dibutyldimethoxysilane in Common Organic Solvents: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of dibutyldimethoxysilane, a key organosilicon compound in various research and industrial applications. While quantitative solubility data is not extensively documented in public literature, this guide synthesizes theoretical principles, qualitative solubility information, and detailed experimental protocols to empower researchers, scientists, and drug development professionals in its effective application. The document elucidates the physicochemical properties of this compound that govern its solubility, presents its expected miscibility in a range of common organic solvents, and offers a step-by-step methodology for precise quantitative solubility determination. Crucially, this guide also addresses the compound's reactivity, particularly its hydrolysis in protic solvents, and outlines the necessary safety and handling procedures.

Introduction: Understanding this compound

This compound [(CH₃CH₂CH₂CH₂)₂Si(OCH₃)₂] is a versatile organosilicon compound characterized by two butyl groups and two methoxy groups attached to a central silicon atom. Its unique structure imparts a combination of organic and inorganic characteristics, making it a valuable precursor and intermediate in the synthesis of silicones, a surface modifying agent, and a crosslinking agent in polymer chemistry. A fundamental understanding of its solubility in various organic solvents is paramount for its successful utilization, dictating solvent selection for reactions, purification processes, and formulation development.

The principle of "like dissolves like" is the cornerstone for predicting solubility.[1] This principle suggests that substances with similar polarities are more likely to be miscible.[2] The polarity of this compound is influenced by the electronegativity differences between its constituent atoms and its overall molecular geometry.

Physicochemical Properties Governing Solubility

To comprehend the solubility of this compound, a foundational understanding of its molecular structure and resulting physicochemical properties is essential.

-